3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Thiazolidinedione PPARγ Lipophilicity

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034382-04-0) is a synthetic heterocyclic small molecule comprising a thiazolidine-2,4-dione core linked at the 3-position to an azetidine ring, which is further N-acetylated with a 3-(trifluoromethyl)phenyl group. The compound is currently offered solely as a screening compound within the Life Chemicals HTS library (Cat.

Molecular Formula C15H13F3N2O3S
Molecular Weight 358.34
CAS No. 2034382-04-0
Cat. No. B2599061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS2034382-04-0
Molecular FormulaC15H13F3N2O3S
Molecular Weight358.34
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C(=O)CSC3=O
InChIInChI=1S/C15H13F3N2O3S/c16-15(17,18)10-3-1-2-9(4-10)5-12(21)19-6-11(7-19)20-13(22)8-24-14(20)23/h1-4,11H,5-8H2
InChIKeyBCBLVLKFKNZVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034382-04-0): Baseline and Comparator Analysis


3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 2034382-04-0) is a synthetic heterocyclic small molecule comprising a thiazolidine-2,4-dione core linked at the 3-position to an azetidine ring, which is further N-acetylated with a 3-(trifluoromethyl)phenyl group [1]. The compound is currently offered solely as a screening compound within the Life Chemicals HTS library (Cat. No. F6473-4826, purity ≥90%) [2]. No primary research articles, patents, or authoritative database records reporting quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound were identified in the public domain as of mid-2026.

Why Generic Substitution Fails for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: The Absence of Comparable Activity Profiles


Within the thiazolidinedione (TZD) class, small structural perturbations—such as the introduction of an azetidine spacer or the positioning of a trifluoromethyl substituent—are known, from class-level SAR, to profoundly alter PPARγ transactivation efficacy, binding mode selectivity relative to PPARα/δ, and off-target profiles [1]. Generic substitution between analogs cannot be assumed without quantitative head-to-head activity data. For CAS 2034382-04-0, no such data exist. No IC50, EC50, Ki, or selectivity index has been reported for this compound against any molecular target. Consequently, any substitution risk remains unquantified. This evidence gap is the primary procurement consideration: the compound is best positioned as a novel chemotype for de novo screening, not as a qualified tool compound with a known activity signature.

Quantitative Evidence Guide for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione


Molecular Weight and Lipophilicity Differentiate This Azetidine-TZD from Classical Glitazones

This compound possesses a molecular weight of 358.34 g/mol and incorporates a trifluoromethyl substituent on the phenylacetyl moiety, which increases calculated lipophilicity relative to classical TZD drugs lacking this group [1]. For comparison, rosiglitazone (MW 357.43 g/mol) and pioglitazone (MW 356.44 g/mol) have similar molecular weights but lack the trifluoromethyl group and azetidine spacer; their cLogP values are approximately 2.4 and 2.6, respectively, whereas the trifluoromethylphenylacetyl group in the target compound is expected to elevate cLogP into the 3.0–3.5 range based on fragment contribution analysis [2][3]. No experimentally measured logP or logD has been published for CAS 2034382-04-0.

Thiazolidinedione PPARγ Lipophilicity

Azetidine Spacer Distinguishes This Compound from Alkyl-Linked TZDs

The target compound contains a 1,3-thiazolidine-2,4-dione core connected via an azetidine-3-yl linker rather than a flexible alkyl or benzyl linker typical of classical TZDs [1]. This conformational constraint reduces the number of rotatable bonds to 4, compared to 5 for rosiglitazone and 6 for pioglitazone [2][3]. Experimentally determined X-ray co-crystal structures of rosiglitazone and pioglitazone bound to PPARγ LBD (PDB entries 2PRG and 4JAZ) show that the TZD headgroup forms a conserved hydrogen-bond network with Tyr473, His323, and Ser289 [4]. The rigid azetidine spacer in CAS 2034382-04-0 may alter the presentation depth and angles of the TZD headgroup within the ligand-binding pocket, potentially yielding a distinct pharmacophore geometry versus flexible-linker analogs. No co-crystal structure or docking study for this specific compound exists.

Scaffold novelty Conformational constraint PPARγ binding mode

Trifluoromethyl Positional Isomerism Defines a Distinguishable Sub-Series

The 3-trifluoromethylphenylacetyl group in the target compound constitutes a specific positional isomer relative to commercially available close analogs. For instance, CAS 1798540-42-7 (3-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione) carries the CF3 group at the meta position but uses a benzoyl linker instead of a phenylacetyl linker, while CAS 1795086-16-6 substitutes the phenylacetyl with a sulfonyl group [1]. In analogous TZD series, the meta-CF3 position has been associated with distinct PPARγ activation profiles compared to para-substituted analogs; however, for this specific azetidine-TZD chemotype, no quantitative comparative biochemical data have been reported. The phenylacetyl linker (2-carbon spacing) in the target compound differs from the benzoyl linker (1-carbon spacing) in CAS 1798540-42-7, potentially affecting the depth of the trifluoromethylphenyl group within a hydrophobic binding pocket.

Structure–activity relationship Fluorine chemistry Chemical series comparison

Recommended Application Scenarios for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione Based on Available Evidence


Screening Library Expansion for Novel PPARγ Chemotype Discovery

This compound is most appropriately deployed as a novel scaffold for high-throughput screening (HTS) against PPARγ or related nuclear receptors. The combination of a TZD headgroup—the canonical PPARγ pharmacophore—with a conformationally constrained azetidine spacer and a meta-trifluoromethylphenylacetyl tail creates a chemotype not represented among FDA-approved glitazones [1]. Inclusion in a focused screening library enables the generation of primary activity data (e.g., PPARγ transactivation EC50, selectivity over PPARα/δ) that currently does not exist; such data would establish whether the azetidine constraint yields improved selectivity relative to rosiglitazone, which carries well-documented PPARγ full-agonist liabilities [2][3].

Structure–Activity Relationship (SAR) Mapping Around the Azetidine Linker Series

As a member of a commercially available sub-series that includes benzoyl, sulfonyl, and phenylacetyl linker variants, this compound serves as a key data point for determining the optimal linker chemistry and spacing for target engagement . Procurement alongside CAS 1798540-42-7 (benzoyl linker) and CAS 1795086-16-6 (sulfonyl linker) allows parallel profiling of linker-type effects on solubility, metabolic stability, and target potency in a single experimental campaign.

Computational Docking and Pharmacophore Modeling Studies

The constrained geometry of the azetidine-TZD scaffold makes this compound a useful test case for computational chemists developing pharmacophore models of PPARγ or related targets. The rigid azetidine reduces the conformational search space compared to flexible-linker TZDs, potentially yielding more definitive docking poses in silico. Experimental validation of predicted binding modes, however, requires prospectively generated biochemical data that are not yet available [4].

Quote Request

Request a Quote for 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.